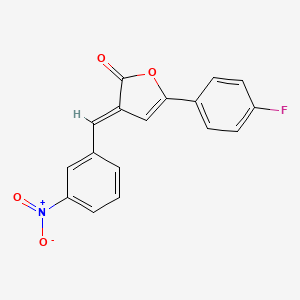![molecular formula C20H16N2OS B5698927 N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide, also known as NPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is not fully understood, but it is believed to work by binding to specific sites on proteins and other biomolecules. This binding can cause changes in the conformation of the molecule, leading to alterations in its biochemical activity.
Biochemical and Physiological Effects:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including chymotrypsin and trypsin. It has also been shown to have antitumor activity in certain cancer cell lines.
実験室実験の利点と制限
One of the primary advantages of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in lab experiments is its ability to act as a fluorescent probe for the detection of proteins and other biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is that it can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. Another area of interest is the use of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide and its potential applications in other areas of scientific research.
Conclusion:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been used in a wide range of applications, including as a fluorescent probe and as a tool for studying protein-protein interactions. While there are some limitations to its use, there are also several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide that could lead to new discoveries and applications in the field of scientific research.
合成法
The synthesis of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a complex process that involves several steps. The first step is the reaction of 1-naphthylamine with carbon disulfide to form 1-naphthylamino carbon disulfide. This compound is then reacted with acryloyl chloride to form N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. The final product is purified using column chromatography.
科学的研究の応用
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used in studies of enzyme kinetics and as a tool for studying protein-protein interactions.
特性
IUPAC Name |
(E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(14-13-15-7-2-1-3-8-15)22-20(24)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H2,21,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIUGLAUOJTLN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)


![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)